molecular formula C24H25N3O2 B2715592 N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448075-14-6

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2715592
M. Wt: 387.483
InChI Key: HJYVXMYUYRCURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as BZP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research for its potential pharmacological effects. BZP has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

A study explored heterocyclic analogues of 1192U90, including pyridine- and thiophene-carboxamides, as potential antipsychotic agents. These compounds were evaluated for their binding affinity to dopamine D2 and serotonin 5-HT2 receptors, demonstrating potent in vivo activities comparable to known antipsychotics, suggesting the utility of such structures in developing new treatments for psychiatric disorders (Norman et al., 1996).

Inhibitors of Farnesyl Protein Transferase

Research into novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of piperazine-based compounds revealed significant findings on FPT inhibitors. These compounds exhibited potent FPT inhibition and demonstrated excellent oral bioavailability and antitumor efficacy, underlining the significance of piperidine derivatives in cancer therapy research (Mallams et al., 1998).

Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. One compound, in particular, showed promising activity, indicating the potential of piperidine derivatives as antituberculosis agents (Jeankumar et al., 2013).

Kinetics and Products of TiO2 Photocatalytic Degradation of Pyridine

A study on the photocatalytic degradation of pyridine by TiO2 highlighted the rapid elimination of this noxious chemical, which shares structural similarities with the compound of interest. This research could inform environmental remediation strategies involving similar heterocyclic compounds (Maillard-Dupuy et al., 1994).

Molecular Interaction with CB1 Cannabinoid Receptor

Investigation into the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the steric and electrostatic considerations necessary for binding, offering a foundation for the design of receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name

N-benzhydryl-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(27-17-14-21(15-18-27)29-22-13-7-8-16-25-22)26-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,16,21,23H,14-15,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYVXMYUYRCURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

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